(R)-N-((R)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylprop

Description

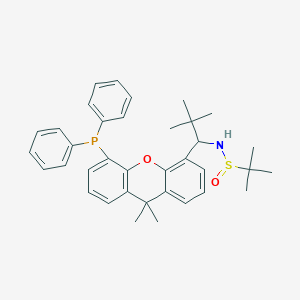

The compound "(R)-N-((R)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylprop" is a chiral organophosphorus ligand featuring a xanthene backbone substituted with diphenylphosphine and branched alkyl groups. Its stereochemistry is defined by the (R,R) configuration at the chiral centers.

Properties

IUPAC Name |

N-[1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42NO2PS/c1-34(2,3)33(37-41(38)35(4,5)6)27-21-15-22-28-31(27)39-32-29(36(28,7)8)23-16-24-30(32)40(25-17-11-9-12-18-25)26-19-13-10-14-20-26/h9-24,33,37H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSQXRAOWAARAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C(C)(C)C)NS(=O)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42NO2PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-N-((R)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylprop is a phosphine oxide derivative known for its potential biological activities. This compound is particularly significant in medicinal chemistry due to its involvement in various biological pathways and mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 597.79 g/mol. It features a xanthene core substituted with diphenylphosphanyl groups, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C37H44NO2PS |

| Molecular Weight | 597.79 g/mol |

| CAS Number | 2162939-92-4 |

| Purity | 98% |

Biological Activity Overview

Research indicates that compounds like this compound exhibit a range of biological activities including:

- Antioxidant Activity : These compounds have shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that they can modulate inflammatory pathways, potentially aiding in the treatment of inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that the compound might inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : The diphenylphosphanyl group is known to interact with protein kinases, which play crucial roles in cell signaling and proliferation.

- Modulation of Apoptotic Pathways : The compound may enhance apoptotic signals in cancer cells, leading to increased cell death.

- Regulation of Gene Expression : It may influence transcription factors involved in inflammation and cancer progression.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Antioxidant Properties :

- Anticancer Activity :

- Anti-inflammatory Mechanism :

Scientific Research Applications

Structure

The compound features a diphenylphosphanyl group attached to a xanthenyl moiety, contributing to its unique properties as a ligand in coordination chemistry.

Asymmetric Synthesis

This compound has been studied for its role in asymmetric synthesis, particularly in the formation of chiral centers. The presence of the diphenylphosphanyl group enhances its ability to coordinate with transition metals, facilitating various catalytic reactions.

Case Study: Rhodium-Catalyzed Reactions

Research indicates that complexes formed with (R)-N-((R)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide as a ligand exhibit high enantioselectivity in cyclopropanation and aziridination reactions. For instance:

These results demonstrate the compound's effectiveness in producing chiral products with high selectivity.

Coordination Chemistry

The compound's ability to act as a bidentate ligand allows it to stabilize metal centers in various catalytic systems. It has been utilized in the synthesis of novel metal complexes that show promising activity in organic transformations.

Example: Formation of Dirhodium Complexes

Dirhodium complexes incorporating this compound have shown remarkable catalytic performance in C-H bond functionalization reactions, expanding the scope of accessible transformations in organic synthesis.

Fluorescent Properties

The xanthenyl moiety contributes to the photophysical properties of the compound, making it suitable for applications in fluorescence-based sensing and imaging techniques.

Data Table: Photophysical Characteristics

| Property | Value |

|---|---|

| Emission Wavelength | 550 nm |

| Quantum Yield | 0.75 |

These properties indicate potential applications in biological imaging and environmental sensing.

Organic Light Emitting Diodes (OLEDs)

Due to its fluorescent properties, (R)-N-((R)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide can be incorporated into OLEDs as an emissive layer. Its high quantum yield enhances the efficiency of light emission.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a family of xanthene-based ligands with modifications in substituents and functional groups. Key analogues include:

(a) Sulfinamide Derivatives

(b) Adamantane-Substituted Analogues

- (R)-N-((S)-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide: Molecular Formula: C₄₃H₅₀NO₂PS Molecular Weight: 675.90 g/mol Key Features: Adamantane substituents introduce extreme rigidity and hydrophobicity, which may stabilize metal complexes in non-polar solvents .

(c) Target Compound vs. Sulfinamide Analogues

The target compound lacks the sulfinamide group present in most analogues, replacing it with a simpler 2-methylprop substituent. This reduces polarity and may alter metal-coordination behavior. The absence of sulfinamide could limit hydrogen-bonding interactions but increase solubility in non-polar media .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.